molecular formula C10H22N2 B12650350 N,N-Dimethylpyrrolidine-1-butylamine CAS No. 85614-47-7

N,N-Dimethylpyrrolidine-1-butylamine

Cat. No.: B12650350
CAS No.: 85614-47-7
M. Wt: 170.30 g/mol
InChI Key: HDYZARWVRHUPFD-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Functional Amines

Functional amines are a cornerstone of organic chemistry, integral to a myriad of applications ranging from pharmaceuticals to materials science. nih.gov These organic derivatives of ammonia (B1221849) are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of hydrocarbyl groups attached to the nitrogen atom. N,N-Dimethylpyrrolidine-1-butylamine is a tertiary amine, a class of compounds known for their distinct reactivity and physical properties.

The presence of a lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity to amines, characteristics that are central to their chemical behavior. gvchem.com In tertiary amines, the nitrogen is bonded to three carbon atoms, which influences their steric and electronic properties. The specific combination of a cyclic pyrrolidine (B122466) moiety and an acyclic N,N-dimethylbutylamine chain in one molecule suggests a compound with multifaceted chemical character, potentially exhibiting properties of both structural motifs.

Unique Structural Features and Their Research Implications

The structure of this compound is characterized by two key components: the saturated five-membered heterocyclic pyrrolidine ring and the N,N-dimethylamino group attached to a butyl chain, which is in turn linked to the pyrrolidine nitrogen. This unique amalgamation suggests several research implications.

The pyrrolidine ring is a prevalent structural motif in a vast number of natural products, pharmaceuticals, and catalysts. mdpi.comnih.gov Its non-planar, puckered conformation can influence the stereochemical outcome of reactions in which it participates. The nitrogen atom within the pyrrolidine ring, being a secondary amine in its parent form, is a key feature. However, in this compound, this nitrogen is tertiary, which would alter its basicity and nucleophilicity compared to unsubstituted pyrrolidine.

The N,N-dimethylbutylamine side chain introduces another tertiary amine center. The presence of two tertiary amine groups in the molecule could lead to interesting properties, such as the potential for acting as a bidentate ligand in coordination chemistry or as a co-catalyst in certain organic transformations. The flexibility of the butyl chain allows the dimethylamino group to adopt various spatial orientations relative to the pyrrolidine ring, which could be significant in molecular recognition and catalysis.

Interactive Data Table: General Properties of Constituent Amine Classes

PropertyPyrrolidines (as a class)Acyclic Tertiary Amines (e.g., N,N-Dimethylbutylamine)
Basicity Generally basic, influenced by substituents.Typically more basic than corresponding primary or secondary amines due to the inductive effect of alkyl groups.
Nucleophilicity Good nucleophiles.Strong nucleophiles, but steric hindrance can play a significant role. gvchem.com
Solubility Simple pyrrolidines are soluble in water and organic solvents.Lower molecular weight tertiary amines are soluble in water. nih.gov
Chirality Can be chiral, with stereocenters on the ring. mdpi.comCan be chiral if the three alkyl groups are different.
Reactivity The nitrogen atom readily participates in alkylation, acylation, and other reactions typical of secondary amines (in the parent form). researchgate.netThe nitrogen lone pair is available for reactions with electrophiles; can be involved in Hofmann elimination.

Overview of Academic Research Trajectories for Pyrrolidine-Based Tertiary Amines

The academic research landscape for pyrrolidine-based compounds is rich and varied, with a significant focus on their application in asymmetric catalysis and medicinal chemistry. Chiral pyrrolidine derivatives, most notably proline and its analogues, have been extensively studied as organocatalysts for a wide range of enantioselective transformations. mdpi.commdpi.com These catalysts are valued for their efficiency, stability, and ability to promote reactions in a more environmentally friendly manner.

The research trajectory for a molecule like this compound would likely explore its potential in several key areas:

Organocatalysis: Investigating its efficacy as a catalyst or co-catalyst in reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. The presence of two basic nitrogen centers could offer unique catalytic activity. researchgate.net

Ligand Synthesis: Its potential as a bidentate or polydentate ligand for various metal catalysts could be explored. The combination of a rigid cyclic and a flexible acyclic amine could lead to the formation of stable and catalytically active metal complexes.

Materials Science: Tertiary amines are used in the synthesis of polymers and functional materials. mdpi.com Research could be directed towards incorporating this compound into polymer backbones or as a functional monomer to create materials with specific properties.

Ionic Liquids: Functionalized amines are precursors to ionic liquids. nih.gov The quaternization of the tertiary amine groups in this compound could lead to the formation of novel ionic liquids with potential applications as solvents or electrolytes.

Interactive Data Table: Exemplary Reactions Catalyzed by Pyrrolidine-Based Organocatalysts

Reaction TypeCatalyst TypeGeneral Outcome
Aldol Reaction Proline and its derivativesEnantioselective formation of β-hydroxy carbonyl compounds. mdpi.com
Michael Addition Diarylprolinol silyl (B83357) ethersEnantioselective formation of carbon-carbon bonds. mdpi.com
Mannich Reaction Pyrrolidine-based catalystsStereoselective synthesis of β-amino carbonyl compounds.
[3+2] Cycloaddition Azomethine ylides derived from prolineSynthesis of complex heterocyclic scaffolds. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85614-47-7

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,N-dimethyl-4-pyrrolidin-1-ylbutan-1-amine

InChI

InChI=1S/C10H22N2/c1-11(2)7-3-4-8-12-9-5-6-10-12/h3-10H2,1-2H3

InChI Key

HDYZARWVRHUPFD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCN1CCCC1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategic Precursors for N,N-Dimethylpyrrolidine-1-butylamine Synthesis

Key precursors include:

Pyrrolidine-based precursors: Pyrrolidine (B122466) itself is a common starting point. Its secondary amine functionality allows for direct reaction with a butyl derivative.

Butylamine-based precursors: A molecule such as N,N-dimethyl-1,4-butanediamine could theoretically be used, where one of the amine groups is cyclized. More commonly, a butyl derivative with a leaving group, such as 1-bromobutane (B133212) or 1-iodobutane, is used to alkylate a pyrrolidine ring.

Acyclic precursors for ring formation: For methods involving the construction of the pyrrolidine ring, an open-chain precursor is required. A suitable precursor for a method like the Hofmann–Löffler reaction would be an N-halo-N-methyl-octylamine derivative, which can undergo intramolecular C-H amination to form the five-membered ring.

Direct Synthesis Routes to this compound

Direct synthesis involves the coupling of precursors to form the target molecule in one or more steps. The choice of route often depends on the availability of starting materials, desired yield, and scalability.

N-alkylation is a foundational method in amine synthesis. nih.gov For this compound, this can be envisioned in two primary ways:

Alkylation of Pyrrolidine: The most direct approach involves the reaction of pyrrolidine with a 4-substituted butane (B89635) containing a leaving group, followed by methylation. A more streamlined approach would be the alkylation of pyrrolidine with 1-chloro-4-(dimethylamino)butane or a similar reagent. However, direct alkylation of amines with alkyl halides can be difficult to control, sometimes leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Alkylation of a Butylamine (B146782) Derivative: Alternatively, one could start with N,N-dimethylbutylamine and react it with a precursor containing a pyrrolidine ring with an appropriate leaving group.

Achieving selective monoalkylation is a critical challenge, as excessive alkylation can lead to derivatives with undesirable properties. nih.gov The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

Reductive amination is a highly efficient and widely used method for forming C-N bonds. nih.gov This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.com

A plausible reductive amination route to a precursor of this compound could involve the reaction of pyrrolidine with 4-oxobutanal (succindialdehyde). This would form an intermediate that could be subsequently reduced and methylated. A more direct approach would be the reaction between N,N-dimethylamine and a pyrrolidine-containing aldehyde.

A key advantage of this method is the ability to perform it as a "one-pot" procedure. youtube.com Specialized reducing agents are often employed that selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Characteristics Citations
Sodium Cyanoborohydride NaBH₃CN Mild reducing agent; stable in weakly acidic conditions (pH 5-6). Selectively reduces iminium ions over ketones and aldehydes. Its use can raise concerns about cyanide in waste streams. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ Also mild and selective. Often preferred industrially as it avoids the use of cyanide. It can be less reactive than NaBH₃CN but is effective for a wide range of substrates. masterorganicchemistry.com, youtube.com
Sodium Borohydride NaBH₄ A stronger reducing agent that can also reduce the starting aldehyde or ketone, potentially lowering the yield of the desired amine. masterorganicchemistry.com

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and sustainability. Catalytic amination involves the use of a metal catalyst, often based on iridium, nickel, or copper, to facilitate the formation of the C-N bond. These methods can convert alcohols or diols directly into amines, with water being the only byproduct. nih.gov

For the synthesis of N-substituted pyrrolidines, a potential strategy is the reaction of an aromatic amine with a dihalogenated compound or a diol. nih.gov An analogous reaction for an aliphatic amine like this compound could involve reacting N,N-dimethylamine with 1,4-butanediol (B3395766) in the presence of a suitable catalyst to first form N,N-dimethyl-4-aminobutanol, which could then be cyclized. Alternatively, catalytic systems using nickel and a Lewis acid have been shown to be effective for the alkylation of certain heterocycles. nih.gov, researchgate.net

When a suitable pyrrolidine precursor is unavailable, the heterocyclic ring can be constructed from an acyclic amine. The Hofmann–Löffler reaction (also known as the Hofmann-Löffler-Freytag reaction) is a classic photochemical or thermal process for synthesizing pyrrolidines. youtube.com

The general mechanism involves:

Formation of an N-haloamine from a secondary or primary amine with at least a four-carbon chain.

Generation of a nitrogen-centered radical under acidic conditions, typically initiated by heat or UV light.

An intramolecular 1,5-hydrogen atom transfer (HAT) from a delta-carbon to the nitrogen radical, creating a more stable carbon-centered radical.

The carbon radical abstracts the halogen atom from another N-haloamine molecule, propagating the radical chain and forming a δ-haloalkylamine.

Treatment with a base induces intramolecular cyclization (an SN2 reaction) to form the pyrrolidine ring.

Recent advancements have led to catalytic versions of this reaction, often using copper or other transition metals, which can proceed under milder conditions and with higher enantioselectivity, making it a powerful tool for creating chiral pyrrolidines. researchgate.net, thieme-connect.com, nih.gov

Advanced Purification and Isolation Techniques for Pyrrolidine-Butylamine Derivatives

Following synthesis, the crude product mixture must be purified to isolate the target compound, this compound. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Distillation: Given that many aliphatic amines are liquids, distillation is a primary method for purification. For pyrrolidine and its derivatives, continuous distillation in a column with stripping and rectifying zones can be used to achieve high purity (e.g., >99%) and control water content. google.com The process is typically performed under reduced pressure to lower the boiling point and prevent thermal decomposition.

Extraction: Liquid-liquid extraction is commonly used during workup to separate the amine product from inorganic salts and other water-soluble or acid/base-soluble impurities. The basic nature of the amine allows for its separation by adjusting the pH of the aqueous phase.

Chromatography: For high-purity applications or for separating complex mixtures that are difficult to resolve by distillation, column chromatography is employed. Normal-phase chromatography on silica (B1680970) gel or alumina (B75360) can be effective, though the basicity of amines can cause tailing on silica columns. This is often mitigated by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent. Reversed-phase chromatography is also an option for more polar amine derivatives.

Derivatization Reactions of this compound

Functional Group Interconversions and Modifications

While the core structure of this compound is relatively stable, the tertiary amine groups can undergo a key functional group interconversion: quaternization. This reaction involves the alkylation of one or both of the tertiary nitrogen atoms to form quaternary ammonium salts.

The quaternization reaction typically proceeds by treating this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion.

Given the presence of two tertiary amine centers in this compound, the quaternization can potentially occur at either the pyrrolidine nitrogen or the N,N-dimethylamino nitrogen. The regioselectivity of this reaction would likely be influenced by steric hindrance and the specific reaction conditions employed. The N,N-dimethylamino group might be more sterically accessible for alkylation compared to the pyrrolidine nitrogen, which is part of a five-membered ring.

A general representation of the quaternization reaction is as follows:

Reaction Scheme: Quaternization of this compound

Where R-X is an alkyl halide.

Detailed research on the quaternization of the specific molecule this compound is not extensively documented in publicly available literature. However, studies on analogous structures, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), demonstrate the feasibility of quaternizing tertiary amine groups with various alkyl halides. researchgate.net In such reactions, the degree of quaternization can be controlled by adjusting the molar ratio of the alkyl halide to the amine. researchgate.net

Table 1: Potential Quaternization Reactions of this compound

Alkylating AgentPotential Product Name
Methyl IodideN,N,N-Trimethyl-4-(pyrrolidin-1-yl)butan-1-aminium iodide or 1-Butyl-1,1-dimethylpyrrolidinium iodide
Ethyl BromideN-Ethyl-N,N-dimethyl-4-(pyrrolidin-1-yl)butan-1-aminium bromide or 1-Butyl-1-ethyl-1-methylpyrrolidinium bromide
Benzyl ChlorideN-Benzyl-N,N-dimethyl-4-(pyrrolidin-1-yl)butan-1-aminium chloride or 1-Benzyl-1-butyl-1-methylpyrrolidinium chloride

It is important to note that without specific experimental data for this compound, the exact reaction conditions and product distribution remain theoretical.

Formation of Amine Salts and Coordination Complexes

As a basic compound containing two tertiary amine groups, this compound readily reacts with acids to form amine salts. This is a classic acid-base neutralization reaction where the lone pair of electrons on the nitrogen atoms accepts a proton (H+) from an acid. scribd.comyoutube.com This reaction is typically exothermic and results in the formation of an ammonium salt. scribd.com

The reaction can be represented as:

Reaction Scheme: Salt Formation of this compound

Where HX is a generic acid.

Depending on the stoichiometry of the acid used, either one or both of the nitrogen atoms can be protonated. With one equivalent of acid, a mono-salt is formed, while an excess of a strong acid could lead to the formation of a di-salt.

Table 2: Examples of Amine Salt Formation

AcidProduct Name
Hydrochloric Acid (HCl)N,N-Dimethyl-4-(pyrrolidin-1-yl)butan-1-aminium chloride
Sulfuric Acid (H₂SO₄)N,N-Dimethyl-4-(pyrrolidin-1-yl)butan-1-aminium sulfate
Acetic Acid (CH₃COOH)N,N-Dimethyl-4-(pyrrolidin-1-yl)butan-1-aminium acetate

The formation of these salts significantly alters the physical properties of the compound, often increasing its water solubility and melting point.

Furthermore, the lone pairs of electrons on the nitrogen atoms of this compound enable it to act as a ligand in the formation of coordination complexes with metal ions. Similar to how butylamine can form complexes with metal ions like copper(II), this compound can donate its electron pairs to a metal center, forming a coordinate covalent bond. scribd.com

Mechanistic and Kinetic Investigations

Elucidation of Reaction Pathways Involving N,N-Dimethylpyrrolidine-1-butylamine

The reaction pathways of this compound are dictated by its structural components: a nucleophilic tertiary amine and a pyrrolidine (B122466) ring with reactive C-H bonds.

Nucleophilic Reactivity of the Amine Moiety

The primary characteristic of the amine moiety in this compound is its nucleophilicity, conferred by the lone pair of electrons on the nitrogen atom. This allows it to attack electron-deficient centers, initiating a variety of chemical reactions.

Tertiary amines, such as this compound, readily participate in nucleophilic substitution reactions. For instance, in reactions with alkyl halides, the nitrogen atom can displace the halide to form a quaternary ammonium (B1175870) salt chemguide.co.ukmasterorganicchemistry.com. The formation of this salt proceeds via an SN2 mechanism. However, the reactivity of tertiary amines can be influenced by steric hindrance around the nitrogen atom, which may slow the reaction rate compared to less hindered secondary amines masterorganicchemistry.commasterorganicchemistry.com.

In reactions with acyl chlorides, the amine acts as a nucleophile in a nucleophilic addition-elimination mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is removed from the nitrogen (if present), though in a tertiary amine, a stable acylammonium salt is the likely product.

Radical-Mediated Processes in Pyrrolidine Ring Systems

The pyrrolidine ring system can be involved in radical-mediated processes, often initiated by light or a radical initiator. A classic example involving N-heterocycles is the Hofmann-Löffler-Freytag reaction, where an N-haloamine is converted to a pyrrolidine. This transformation proceeds through a nitrogen-centered radical that abstracts a hydrogen atom from the δ-carbon via a six-membered ring transition state. The resulting carbon-centered radical then propagates the chain to form a 1,4-haloamine, which undergoes intramolecular SN2 reaction to yield the pyrrolidine product libretexts.org.

While this compound is already a pyrrolidine, its C-H bonds, particularly those alpha to the nitrogen, are susceptible to radical abstraction. Oxidative C-H functionalization of tertiary amines can proceed via radical pathways to form iminium cation intermediates nih.govresearchgate.netchemrxiv.org. These intermediates are valuable in synthesis, as they can be trapped by various nucleophiles to create new carbon-carbon or carbon-heteroatom bonds.

Catalytic Cycle Analysis in this compound-Mediated Reactions

A hypothetical catalytic cycle involving this compound could involve its initial oxidation to an iminium ion at one of the α-methylene groups of the pyrrolidine ring. This electrophilic intermediate could then react with a nucleophile. The reduced catalyst would then be re-oxidized by a terminal oxidant, completing the cycle. The specific pathway and efficiency would depend on the chosen catalytic system and reaction conditions.

Kinetic Studies of this compound Reactions

Specific kinetic data for reactions involving this compound are not extensively documented in the literature. However, the kinetics can be inferred from studies on analogous amines. The rate of nucleophilic attack by amines is influenced by several factors, including basicity, steric hindrance, and solvent masterorganicchemistry.com.

Kinetic studies on the reactions of various amines with nitropyridines have shown that the rate constant for nucleophilic attack (k1) generally follows the order pyrrolidine > piperidine > n-butylamine researchgate.netresearchgate.net. This suggests that the cyclic structure of pyrrolidine is favorable for nucleophilic attack. For this compound, the presence of the butyl group and two methyl groups on the exocyclic nitrogen would introduce significant steric bulk, likely reducing its nucleophilicity and reaction rates compared to simpler secondary amines like pyrrolidine.

The table below presents kinetic data for related amine compounds to provide context for the factors influencing reactivity.

This table provides kinetic data for amines structurally related to this compound to illustrate reactivity trends.

Characterization of Reaction Intermediates

The direct characterization of reaction intermediates of this compound is challenging due to their transient nature. However, based on the established reactivity of tertiary amines and pyrrolidine systems, several key intermediates can be postulated.

In nucleophilic substitution reactions, the initial addition of the amine to an electrophile, such as a carbonyl group, forms a zwitterionic tetrahedral intermediate. In reactions involving aromatic substitution, a zwitterionic Meisenheimer complex can be formed, where the deprotonation of this intermediate can sometimes be the rate-limiting step researchgate.netresearchgate.net.

In oxidative processes, the formation of an iminium cation is a common intermediate. This species is generated by the removal of a hydride from a C-H bond alpha to the nitrogen. The iminium ion is a powerful electrophile and its formation is a key step in many C-H functionalization reactions of tertiary amines nih.gov.

Furthermore, in photoredox catalysis, enamine-derived radical cations have been identified as crucial intermediates. These species can be characterized using advanced techniques like time-resolved electron paramagnetic resonance (TREPR) spectroscopy, which has been used to observe transient enamine radicals on a microsecond timescale chinesechemsoc.org. Given the structure of this compound, the formation of analogous aminium radical cations or related radical species under appropriate photoredox conditions is plausible.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of N,N-Dimethylpyrrolidine-1-butylamine

Quantum chemical investigations use the principles of quantum mechanics to model and compute the properties of molecules. These ab initio or Density Functional Theory (DFT) methods are instrumental in providing a detailed picture of a molecule's structure and electronic characteristics.

Electronic structure analysis examines the distribution of electrons within the this compound molecule. This involves calculating the molecular orbitals (MOs), electron density, and electrostatic potential. Such calculations reveal the nature of the chemical bonds, including their lengths, angles, and strengths.

For this compound, a key focus would be the nitrogen atoms—one in the pyrrolidine (B122466) ring and the other in the dimethylamino group. Both are tertiary amines, but their electronic environments differ slightly due to the constraints of the ring versus the relative freedom of the dimethylamino group. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density, precisely locating bond critical points and characterizing the nature of the atomic interactions. A theoretical investigation would likely show that the C-N bonds exhibit significant covalent character, with the lone pair of electrons on each nitrogen atom being a crucial feature of the molecule's electronic landscape. These lone pairs are the primary sites for electrophilic attack and hydrogen bonding.

Table 1: Illustrative Computed Bond Lengths for this compound (Note: This data is representative and derived from general values for similar chemical structures for illustrative purposes, as specific experimental or computational data for this molecule is not available in the cited literature.)

BondTypical Bond Length (Å)
C-C (alkyl chain)1.53 - 1.54
C-N (pyrrolidine ring)1.47 - 1.48
C-N (dimethylamino)1.46 - 1.47
N-C (pyrrolidine-butyl)1.47 - 1.48
C-H1.09 - 1.10

Molecular reactivity descriptors are parameters calculated from the electronic structure that predict and quantify a molecule's chemical reactivity. For an amine, the most important descriptors are its nucleophilicity and basicity, both of which are primarily governed by the availability of the nitrogen lone pairs.

Basicity refers to the ability of the molecule to accept a proton (H+). The basicity of amines is often quantified by the pKa of their conjugate acid. For this compound, both nitrogen atoms can be protonated. Computational models can predict the proton affinity and pKa values. Generally, tertiary amines are more basic than secondary and primary amines due to the electron-donating inductive effect of the alkyl groups.

Nucleophilicity is the ability of the molecule to donate its electron pair to an electrophilic atom other than a proton. While closely related to basicity, nucleophilicity is also highly sensitive to steric hindrance. The dimethylamino group and the pyrrolidine nitrogen are both strong nucleophilic centers. However, the accessibility of the lone pair on the pyrrolidine nitrogen might be slightly more sterically hindered than that of simpler tertiary amines. The Mayr nucleophilicity scale provides a quantitative framework for comparing these properties. For instance, the nucleophilicity of amines generally increases with basicity, but bulky substituents can reduce this reactivity due to steric factors.

Quantum chemical calculations can determine values for the highest occupied molecular orbital (HOMO) energy, which is correlated with nucleophilicity, and the Fukui function, which indicates the most likely sites for nucleophilic attack.

Table 2: Predicted Reactivity Descriptors for Amine Functional Groups (Note: These values are illustrative, based on general principles and data for analogous tertiary amines.)

DescriptorPyrrolidine NitrogenDimethylamino NitrogenGeneral Trend/Comment
Predicted pKa (Conjugate Acid) ~10.5 - 11.0~10.0 - 10.5Both nitrogens are basic. The pyrrolidine nitrogen may be slightly more basic due to the ring structure.
Relative Nucleophilicity HighHighBoth sites are strong nucleophiles. Reactivity in specific reactions will be influenced by sterics and the nature of the electrophile.
HOMO Lobe Location Primarily on N atomPrimarily on N atomThe HOMO is where the most available electrons (lone pairs) reside, confirming these sites as the centers of nucleophilicity.

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules like solvents or biological macromolecules.

An MD simulation of this compound would typically place the molecule in a simulation box, often filled with a solvent like water, to mimic solution-phase behavior. The simulation would track the trajectory of each atom over a period ranging from nanoseconds to microseconds. This would reveal how the flexible butyl chain moves and rotates, how the pyrrolidine ring might undergo slight puckering, and how the entire molecule tumbles and diffuses through the solvent. Such simulations are crucial for understanding how the molecule explores its conformational space and how it might approach and interact with a reaction partner or a biological target.

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, this could involve modeling its reaction with an electrophile, such as an alkyl halide.

Using quantum chemical methods, researchers can map the potential energy surface (PES) of the reaction. This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy barrier of the reaction, which is directly related to the reaction rate. For example, in an alkylation reaction, calculations would determine which of the two nitrogen atoms is more likely to react by comparing the activation barriers for attack at each site. Studies on similar amine systems show that reaction pathways can be significantly influenced by the presence of solvent molecules or catalysts.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The this compound molecule has significant conformational flexibility, primarily due to the rotations possible around the C-C single bonds of the butyl chain.

Computational methods can systematically explore the potential energy surface related to these rotations. By rotating a specific dihedral angle incrementally and calculating the energy at each step, a conformational energy profile can be generated. This profile reveals the low-energy (stable) conformers and the energy barriers between them. For this compound, the analysis would identify the preferred orientations of the pyrrolidine ring relative to the dimethylamino group, which could range from an extended, linear-like conformation to a more folded structure where the two nitrogen groups are in closer proximity. Understanding the conformational preferences is essential, as the reactivity and biological activity of a molecule can depend heavily on the specific three-dimensional shape it adopts.

Advanced Applications in Chemical Sciences

Catalytic Utility of N,N-Dimethylpyrrolidine-1-butylamine and Its Derivatives

The presence of both a tertiary amine within the pyrrolidine (B122466) ring and a primary amine at the terminus of the butyl chain provides this compound and its derivatives with a versatile platform for catalytic applications. These functionalities can act independently or cooperatively to facilitate a range of chemical transformations.

Role as an Organocatalyst

The pyrrolidine motif is a well-established privileged structure in organocatalysis, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. nih.govnih.gov While specific studies focusing solely on this compound as an organocatalyst are not extensively documented, the broader class of pyrrolidine-based catalysts has been shown to be highly effective in a variety of asymmetric reactions. nih.govnih.gov For instance, proline and its derivatives are known to catalyze aldol (B89426) and Michael reactions with high stereoselectivity. nih.govyoutube.com The mechanism typically involves the formation of a chiral enamine from the reaction of the pyrrolidine's secondary amine with a carbonyl compound, which then attacks an electrophile. youtube.com The stereochemical outcome is often controlled by the steric environment of the catalyst. In the case of this compound, the dimethylamino group on the pyrrolidine nitrogen and the butylamine (B146782) side chain would influence the steric and electronic properties of the catalytic pocket, potentially offering unique reactivity and selectivity profiles in reactions such as aldol additions, Michael additions, and Mannich reactions.

The development of bifunctional organocatalysts, which contain both a nucleophilic/basic site and an acidic or hydrogen-bonding site, has been a significant advancement in the field. researchgate.net The structure of this compound, with its two amine groups, presents an opportunity for the development of such bifunctional catalysts. The terminal primary amine could be functionalized to introduce a hydrogen-bond donor group, which could then cooperate with the pyrrolidine nitrogen to activate both the nucleophile and the electrophile in a concerted fashion.

Application as a Ligand in Transition Metal Catalysis

The nitrogen atoms in this compound can act as effective ligands for transition metals, forming stable coordination complexes that can be utilized in catalysis. nih.govnih.gov The formation of such complexes can modulate the reactivity of the metal center, leading to enhanced catalytic activity and selectivity. The bidentate or potentially tridentate nature of this compound and its derivatives makes them attractive candidates for ligands in a variety of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. nih.govdocumentsdelivered.com

The coordination of the pyrrolidine nitrogen and the butylamine nitrogen to a metal center would create a chelate ring, the size and conformation of which would be dependent on the specific metal and the substitution pattern on the ligand. This chelation can enforce a specific geometry around the metal, which is crucial for controlling the stereochemical outcome of a reaction. While specific examples detailing the use of this compound as a ligand are not prevalent in the literature, related bidentate nitrogen ligands are widely used. For example, mixed ligand complexes of transition metals with various amines have been synthesized and shown to possess interesting catalytic and biological properties. nih.govnih.govdocumentsdelivered.com The structural parameters of such complexes, including bond lengths and angles, are critical to their function and are often characterized using techniques like X-ray crystallography.

Catalytic Transformations Mediated by Pyrrolidine-Butylamine Compounds

Derivatives of pyrrolidine have been successfully employed as organocatalysts in a range of important chemical transformations. These catalysts often operate via enamine or iminium ion catalysis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.

Catalytic TransformationCatalyst TypeGeneral Role of Pyrrolidine Moiety
Asymmetric Michael Addition Proline derivatives, Diarylprolinol silyl (B83357) ethersForms a chiral enamine with the donor aldehyde or ketone, directing the stereoselective attack on the Michael acceptor. nih.gov
Asymmetric Aldol Reaction Proline and its derivativesActivates the donor ketone or aldehyde by forming a nucleophilic enamine and can also activate the acceptor aldehyde via hydrogen bonding. nih.govyoutube.com
Asymmetric Mannich Reaction Pyrrolidine-based catalystsGenerates a chiral enamine that reacts with an imine electrophile to produce chiral β-amino carbonyl compounds.
Asymmetric α-functionalization Pyrrolidine sulfonamidesThe pyrrolidine nitrogen forms an enamine, while the sulfonamide moiety can act as a directing or activating group.

These examples highlight the versatility of the pyrrolidine scaffold in mediating complex chemical reactions with high levels of stereocontrol. The specific substitution on the pyrrolidine ring, such as the N,N-dimethyl and butylamine groups in the title compound, would be expected to influence the catalyst's performance in these transformations.

Role in Materials Science and Polymer Chemistry

The bifunctional nature of this compound also makes it a valuable building block in the synthesis of new polymers and advanced materials. The primary amine can participate in polymerization reactions, while the pyrrolidine moiety can impart specific properties to the resulting material.

Precursor in Polymer Synthesis and Modification

This compound can serve as a monomer in polymerization reactions. The primary amine group can react with various functional groups, such as carboxylic acids, esters, or isocyanates, to form polyamides, polyesters, or polyureas, respectively. The incorporation of the N,N-dimethylpyrrolidinyl group into the polymer backbone or as a side chain can significantly influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties.

For instance, polymers containing tertiary amine groups are known to exhibit interesting properties, such as pH-responsiveness and the ability to coordinate with metal ions. The synthesis of functional polymers through the polymerization of monomers containing specific functional groups is a common strategy in materials science. mdpi.com While direct polymerization of this compound is not widely reported, the use of similar amine-containing monomers is well-established. Anionic polymerization, for example, often utilizes initiators like n-butyllithium to polymerize a variety of monomers. nih.govethernet.edu.etresearchgate.netgoogle.com

Furthermore, the primary amine of this compound can be used to modify existing polymers. For example, it can be grafted onto polymers containing electrophilic groups, thereby introducing the N,N-dimethylpyrrolidinyl functionality onto the polymer surface or into its bulk. This post-polymerization modification is a powerful tool for creating materials with tailored properties.

Integration into Advanced Material Design and Fabrication

The unique chemical structure of this compound makes it a candidate for integration into the design of advanced functional materials. nih.gov The presence of both a basic pyrrolidine ring and a reactive primary amine allows for its use as a cross-linking agent, a surface modifier, or as a component in the synthesis of functional coatings and membranes.

The design of functional materials often relies on the precise control of their chemical composition and architecture at the molecular level. nih.gov The incorporation of this compound could lead to materials with enhanced properties, such as improved adhesion, altered surface energy, or the ability to bind specific molecules or ions. For example, in the context of designing materials without inversion symmetry, the specific arrangement of functional groups is critical. nih.gov

The synthesis of copolymers with well-defined structures is another area where this compound could be valuable. For instance, microemulsion polymerization is a technique used to create copolymers with specific morphologies. nih.govnih.gov The inclusion of a monomer like this compound in such a process could lead to the formation of functionalized nanoparticles or latexes with potential applications in areas like drug delivery or catalysis.

Supramolecular Chemistry and Self-Assembly Processes

The tertiary amine this compound, and more specifically its quaternary ammonium (B1175870) counterpart, possesses structural features that make it a candidate for participation in supramolecular chemistry and self-assembly processes. These fields of chemistry focus on the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. Such interactions include hydrogen bonding, ion-dipole forces, van der Waals forces, and hydrophobic effects. The architecture of this compound, featuring a charged or polar pyrrolidinium (B1226570) head group and a nonpolar butyl tail, suggests potential amphiphilic behavior that can drive the formation of complex assemblies.

Research into related compounds, such as various quaternary ammonium salts and other pyrrolidine derivatives, provides a framework for understanding the potential roles of this compound in this domain. Quaternary ammonium compounds are well-documented as effective guests in host-guest chemistry, where they can be encapsulated within the cavities of larger host molecules. nih.govrsc.org This interaction is typically driven by a combination of size and shape complementarity, as well as electrostatic interactions between the cationic charge of the guest and the electron-rich interior or portals of the host.

A notable study demonstrated the encapsulation of proton-bound homodimers of cyclic amines, including N-methylpyrrolidine, within a water-soluble, self-assembled supramolecular host. nih.gov In this process, the protonated amines form a stable dimer inside the host's cavity, a phenomenon not observed in bulk aqueous solution. nih.gov This finding underscores the ability of the pyrrolidine moiety to participate in hydrogen bonding and cooperative encapsulation, suggesting that this compound could similarly engage in complex formation within confined supramolecular environments. nih.gov The enthalpic gain from forming these non-covalent bonds can be a significant driving force for the self-assembly process. nih.gov

The self-assembly of such compounds can be directed to create ordered structures. For instance, the interplay between the charged head and the hydrophobic tail can lead to the formation of micelles or vesicles in aqueous solutions, although specific studies on this compound are not prevalent. The butyl group can engage in hydrophobic interactions, creating a nonpolar core, while the charged pyrrolidinium groups are exposed to the polar solvent. This type of self-assembly is fundamental to the creation of various functional nanomaterials.

Furthermore, pyrrolidinium-based ionic liquids, which share the cationic head group with the subject compound, have been synthesized and studied. acs.org Some of these compounds are solid at room temperature, indicating strong intermolecular forces that lead to ordered packing in the solid state, a fundamental aspect of self-assembly. acs.org The nature of the anion and the length of the alkyl chains are critical factors in determining the physical properties and the assembled structures of these materials. acs.org

The table below summarizes research findings on related systems, which can be used to infer the potential behavior of this compound in supramolecular chemistry.

Compound TypeHost/SystemObserved Supramolecular BehaviorKey Driving ForcesResearch Finding Reference
Protonated Cyclic Amines (e.g., N-methylpyrrolidine) Self-assembled supramolecular host (Ga₄L₆ cage)Formation of proton-bound homodimers inside the host cavity.Hydrogen bonding, cooperative encapsulation, enthalpic gain. nih.gov
Tetra-n-alkylammonium Salts (e.g., NEt₄⁺, NPr₄⁺) Truncated tetrahedral imine cages1:1 host-guest complexation; encapsulation within the cage cavity.Ion-dipole interactions, shape/size complementarity, cation-π interactions. nih.gov
Quaternary Ammonium Salts with Functional Side Chains Zinc and Tin ChlorideFormation of Lewis-acidic ionic liquids (melts).Coordination, electrostatic interactions. rsc.org
Pyrrolidinium-based Cations (e.g., [Cᵢ₄mpyr]⁺) Bis(fluorosulfonyl)amide ([FSA]⁻)Formation of ionic liquids or ionic plastic crystals (solids).Ion-ion interactions, van der Waals forces, packing efficiency. acs.org

These examples from the literature strongly suggest that this compound, particularly in its quaternized form, has the requisite molecular features to participate in and contribute to the formation of complex supramolecular systems. The combination of a charged, hydrogen-bond-accepting head group and a hydrophobic alkyl tail provides a basis for its potential application in the design of new self-assembling materials and host-guest complexes.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of N,N-Dimethylbutan-1-amine by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum of N,N-Dimethylbutan-1-amine, the protons on the N-methyl groups are chemically equivalent and appear as a distinct singlet, typically in the 2.2-2.3 ppm range. chemicalbook.com The protons of the butyl chain exhibit characteristic multiplicities due to spin-spin coupling with adjacent protons. The terminal methyl group (CH₃) appears as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to it and the nitrogen atom appear as multiplets. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the two N-methyl groups are equivalent and appear as a single peak. The four carbons of the butyl chain are chemically distinct and therefore produce four separate signals at different chemical shifts. The carbon atom directly attached to the nitrogen (α-carbon) is significantly deshielded and appears further downfield compared to the other methylene carbons in the chain.

Table 1: Predicted NMR Data for N,N-Dimethylbutan-1-amine

¹H NMR¹³C NMR
AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentChemical Shift (δ, ppm) (Predicted)
N(CH₃)₂~2.2Singlet (s)6HN(CH₃)₂~45
N-CH₂-~2.2-2.3Triplet (t)2HN-CH₂-~59
-CH₂-CH₂-N~1.4-1.5Multiplet (m)2H-CH₂-CH₂-N~29
CH₃-CH₂-~1.3-1.4Sextet / Multiplet (m)2HCH₃-CH₂-~20
CH₃-~0.9Triplet (t)3HCH₃-~14

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of N,N-Dimethylbutan-1-amine, aiding in its identification and structural confirmation. The compound has a molecular weight of 101.19 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺), which then undergoes fragmentation.

The mass spectrum of N,N-Dimethylbutan-1-amine is characterized by a molecular ion peak at a mass-to-charge ratio (m/z) of 101. The most prominent feature in the mass spectra of aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. docbrown.infonih.gov For N,N-Dimethylbutan-1-amine, this involves the loss of a propyl radical (•C₃H₇) to form a highly stable, resonance-stabilized iminium cation [CH₂=N(CH₃)₂]⁺. This fragment typically appears as the base peak (the most abundant ion) at m/z 58. Other less abundant fragments resulting from different bond cleavages within the butyl chain can also be observed.

Table 2: Characteristic Mass Spectrometry Fragments for N,N-Dimethylbutan-1-amine

m/zProposed Fragment IonFragmentation Pathway
101[C₆H₁₅N]⁺Molecular Ion (M⁺)
86[M - CH₃]⁺Loss of a methyl radical
58[C₃H₈N]⁺α-cleavage (Loss of a propyl radical, •C₃H₇)
44[C₂H₆N]⁺Rearrangement and loss of C₄H₇

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

The IR spectrum of N,N-Dimethylbutan-1-amine displays characteristic absorption bands corresponding to the vibrations of its bonds. nih.gov Key features include:

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region due to symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups.

C-H Bending: Bands in the 1350-1470 cm⁻¹ region corresponding to the bending vibrations (scissoring, wagging) of the CH₂ and CH₃ groups.

C-N Stretching: A characteristic band for tertiary aliphatic amines is found in the 1000-1250 cm⁻¹ region.

A crucial diagnostic feature is the absence of absorption bands in the 3300-3500 cm⁻¹ region, which confirms the tertiary nature of the amine, as there are no N-H bonds present. researchgate.net

Raman spectroscopy offers complementary data. While C-N stretching is often weak in the IR spectrum, it can produce a more distinct signal in the Raman spectrum. Symmetric vibrations of the hydrocarbon backbone are also typically more Raman-active.

Table 3: Key Vibrational Bands for N,N-Dimethylbutan-1-amine

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H Stretch (Alkyl)2800 - 3000IR / Raman
C-H Bend (CH₂/CH₃)1350 - 1470IR / Raman
C-N Stretch (Tertiary Amine)1000 - 1250IR / Raman
N-H StretchAbsentIR

X-ray Diffraction (XRD) and Electron Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. Since N,N-Dimethylbutan-1-amine is a liquid at room temperature, XRD analysis would require the formation of a solid crystalline derivative, such as its hydrochloride salt or a metal complex. Such an analysis would yield precise data on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice, as well as information on intermolecular interactions like van der Waals forces. researchgate.net

Electron Diffraction (ED) is another powerful technique for structure determination. wikipedia.org Gas Electron Diffraction (GED) can be used to determine the molecular geometry of N,N-Dimethylbutan-1-amine in the gas phase, providing valuable data on its conformational preferences free from crystal packing effects. wikipedia.org Furthermore, the emerging technique of three-dimensional electron diffraction (3D ED) allows for the complete structure determination from sub-micrometer-sized crystals, which is particularly useful when large, high-quality crystals required for single-crystal XRD cannot be grown. nih.gov

Chromatographic and Hyphenated Techniques for Analysis and Separation

Chromatographic methods are paramount for the separation and quantification of N,N-Dimethylbutan-1-amine from complex mixtures and for assessing its purity.

Gas Chromatography (GC) is well-suited for analyzing volatile compounds like N,N-Dimethylbutan-1-amine. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful hyphenated technique that separates the compound from a mixture and provides its mass spectrum for positive identification. baua.de This method is widely used for the determination of aliphatic amines in various matrices. baua.deresearchgate.net

High-Performance Liquid Chromatography (HPLC) is also used for the analysis of tertiary amines. However, a significant challenge is detection, as simple aliphatic amines lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. researchgate.netchromforum.org To overcome this, several strategies are employed:

Derivatization: The amine can be reacted with a labeling agent either before (pre-column) or after (post-column) the chromatographic separation to attach a chromophoric or fluorophoric group, enhancing detection sensitivity. nih.gov

Advanced Detectors: Using universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or coupling the HPLC system to a Mass Spectrometer (LC-MS) allows for detection without derivatization. researchgate.net

Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, providing unique selectivity and good retention for basic compounds like tertiary amines. sielc.com

Table 4: Comparison of Chromatographic Techniques for N,N-Dimethylbutan-1-amine Analysis

TechniquePrincipleCommon Detector(s)AdvantagesChallenges
GCSeparation based on volatility and interaction with stationary phase.FID, MSHigh resolution for volatile compounds; GC-MS provides structural information.Sample must be thermally stable and volatile.
HPLCSeparation based on partitioning between mobile and stationary phases.UV, FLD (with derivatization), ELSD, CAD, MSVersatile for a wide range of compounds; LC-MS is highly sensitive and specific.Poor UV absorbance requires derivatization or specialized detectors. researchgate.netchromforum.org

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms

Future research into the synthesis of N,N-Dimethylpyrrolidine-1-butylamine is likely to focus on enhancing efficiency and embracing sustainable practices. While specific synthesis methods for this exact compound are not extensively documented in publicly available literature, general strategies for the formation of similar tertiary amines and pyrrolidine (B122466) derivatives can be extrapolated.

Key areas for future synthetic research include:

Multicomponent Reactions: These reactions, which involve the combination of three or more starting materials in a single step, offer a highly efficient route to complex molecules. tandfonline.com Investigating multicomponent reactions to construct the this compound scaffold could significantly reduce synthesis time and improve yields. tandfonline.com

Catalytic Approaches: The use of novel catalysts, including metal-based and organocatalysts, could lead to more selective and environmentally friendly synthetic methods. tandfonline.com Research into catalysts that can facilitate the direct coupling of a pyrrolidine precursor with a butylamine (B146782) derivative is a promising avenue.

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction rates and improve yields for the synthesis of various pyrrolidine derivatives. nih.gov Applying MAOS to the synthesis of this compound could offer a more efficient and greener alternative to traditional heating methods. nih.gov

In terms of reactivity, the presence of two amine groups with differing steric and electronic environments dictates the compound's chemical behavior. The pyrrolidine nitrogen and the dimethylamino nitrogen will exhibit distinct basicities and nucleophilicities. Future studies should aim to selectively functionalize one amine group in the presence of the other, which would be a valuable tool for synthetic chemists. The reactivity of N,N-dimethyl-n-butylamine, a related compound, involves neutralization reactions with acids and potential incompatibilities with isocyanates, halogenated organics, and other reactive species. nih.gov Similar reactivity patterns can be anticipated for this compound.

Emerging Applications and Opportunities

The pyrrolidine scaffold is a common feature in a multitude of biologically active compounds, suggesting that this compound could serve as a valuable intermediate in drug discovery. researchgate.netnih.gov

Potential therapeutic areas for derivatives of this compound include:

Antimicrobial Agents: Pyrrolidine derivatives have shown promise as antibacterial and antifungal agents. nih.gov

Anticancer Therapeutics: The pyrrolidine ring is present in several anticancer compounds, and new derivatives are continually being explored for their cytotoxic activities. nih.gov

Central Nervous System (CNS) Disorders: The structural similarity to compounds with known activity in the CNS suggests potential applications in treating neurological and psychiatric conditions. researchgate.net

Antidiabetic Agents: Certain pyrrolidine sulfonamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the management of diabetes. nih.gov

Beyond pharmaceuticals, the properties of this compound make it a candidate for applications in materials science, such as in the development of novel polymers and coatings. ontosight.ai Its basic nature could also lend itself to use as a catalyst or curing agent in various industrial processes.

Methodological Advancements in Pyrrolidine-Butylamine Research

Advancements in analytical and computational techniques will be crucial for accelerating research in this area. High-throughput screening methods can be employed to rapidly evaluate the biological activities of a library of this compound derivatives.

Furthermore, computational modeling can provide valuable insights into the structure-activity relationships of these compounds, guiding the design of new molecules with enhanced potency and selectivity. The use of techniques like the Electronic-Topological Method (ETM) has been applied to other amine derivatives to predict biological activity. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-Dimethylpyrrolidine-1-butylamine, and what methodological considerations are critical for optimizing yield?

  • Answer: Synthesis typically involves alkylation or reductive amination strategies. For example, stannous chloride-mediated reductions in dimethyl sulfoxide (DMSO) have been employed for analogous amines, requiring strict control of reaction time (≤4 hours) and temperature (60–80°C) to avoid side reactions . Pyridine is often used as a solvent and catalyst to enhance nucleophilic substitution efficiency . Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is recommended to isolate the product, with yields improved by iterative solvent washing (e.g., water/ether phase separation) .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Answer: The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize oxidation . Handling requires PPE (gloves, goggles) and fume hoods due to potential respiratory and dermal toxicity . Degradation products can form under prolonged exposure to moisture; thus, solvent compatibility (e.g., anhydrous DMSO) must be verified prior to use .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) is critical: 1^1H NMR should reveal distinct signals for pyrrolidine protons (δ 1.5–2.1 ppm) and dimethylamino groups (δ 2.2–2.4 ppm) . Mass spectrometry (MS) with electron ionization (EI) can confirm the molecular ion peak at m/z 142.24 (calculated for C8_8H18_{18}N2_2) . Cross-validation with NIST reference data ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) of this compound across literature sources?

  • Answer: Contradictions often arise from differences in purification methods or instrument calibration. Researchers should replicate procedures using standardized equipment (e.g., calibrated ebulliometers) and validate results against NIST’s high-purity reference data . Batch-to-batch variability can be mitigated by rigorous pre-experiment characterization (e.g., GC-MS for purity >99%) .

Q. What strategies are recommended for analyzing reaction mechanisms involving this compound in catalytic systems?

  • Answer: Isotopic labeling (e.g., 15^{15}N or 13^{13}C) can track nitrogen migration during catalysis . Kinetic studies under varying temperatures (20–100°C) and pressure conditions (1–10 atm) help identify rate-determining steps. Computational modeling (DFT) is advised to map transition states and validate experimental observations .

Q. How can solvent effects influence the stability and reactivity of this compound in complex reaction mixtures?

  • Answer: Polar aprotic solvents (e.g., DMSO) stabilize the compound’s tertiary amine structure but may compete in nucleophilic reactions. Solvent dielectric constants (ε) should be matched to reaction requirements (e.g., ε = 46.7 for DMSO vs. ε = 12.3 for pyridine) to optimize charge distribution . Stability assays (e.g., HPLC monitoring over 24 hours) are essential for solvent selection .

Data Validation & Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Answer: Document all parameters: reagent stoichiometry (±5%), solvent drying methods (e.g., molecular sieves), and inert atmosphere conditions. Use batch-controlled reagents (e.g., stannous chloride from a single supplier) to reduce variability . Peer-review raw data (e.g., NMR spectra, chromatograms) before publication .

Q. How should researchers address conflicting bioactivity data in studies involving this compound?

  • Answer: Validate assay conditions (e.g., cell line viability, incubation time) and compound purity (≥98% by HPLC). Compare results with structurally similar controls (e.g., pyrrolidine analogs) to isolate structure-activity relationships . Collaborative inter-laboratory studies are recommended to confirm findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.